molecular formula C33H36N4O3 B1676773 Mozenavir CAS No. 174391-92-5

Mozenavir

カタログ番号: B1676773
CAS番号: 174391-92-5
分子量: 536.7 g/mol
InChIキー: KYRSNWPSSXSNEP-ZRTHHSRSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

モゼナビルは、DMP-450としても知られており、HIV/エイズの治療薬として開発された抗ウイルス薬です。これは、HIVプロテアーゼ阻害剤として作用し、この標的に高い親和性で結合します。初期の試験では有望な結果が出ましたが、モゼナビルはヒト臨床試験では成功しませんでした。 関連する誘導体の研究は継続されています .

準備方法

モゼナビルの合成経路と反応条件は、環状尿素ベースのヒト免疫不全ウイルス1型プロテアーゼ阻害剤の調製を伴います。 このプロセスには、P1/P1’置換環状尿素の使用が含まれます

化学反応の分析

モゼナビルは、次のようなさまざまな化学反応を起こします。

    酸化: この反応は、酸素の付加または水素の除去を伴います。一般的な試薬には、過マンガン酸カリウムなどの酸化剤があります。

    還元: この反応は、水素の付加または酸素の除去を伴います。一般的な試薬には、水素化リチウムアルミニウムなどの還元剤があります。

    置換: この反応は、1つの原子または原子団を別の原子または原子団で置換することを伴います。

科学研究への応用

モゼナビルは、さまざまなウイルス感染症の治療における可能性のある用途について研究されてきました。最近の研究では、SARS-CoV-2感染症の薬剤としての可能性が探求されています。分子ドッキングと動的シミュレーションの研究により、モゼナビルは基準薬よりもSARS-CoV-2標的タンパク質に対する親和性が高いことが示されました。 これは、複合体の安定性を高め、分子動力学モデリングを使用して分子ドッキングの結果を検証します . さらに、モゼナビルは、ウイルス複製と感染伝播に不可欠なプロテアーゼフリンのタンパク質分解活性を阻害する可能性について調査されています .

科学的研究の応用

Applications in HIV Treatment

Mozenavir was initially developed as a treatment for HIV/AIDS. Clinical studies have demonstrated its efficacy in reducing viral loads in treatment-naïve individuals with high baseline viral loads. In a study presented at the First International AIDS Society Conference, this compound showed comparable efficacy to indinavir, another protease inhibitor, with approximately 70% of participants achieving a viral load below 400 copies/ml after 48 weeks of treatment .

Key Findings:

  • Efficacy: this compound demonstrated similar effectiveness to indinavir in reducing viral loads.
  • Safety Profile: Lower rates of cholesterol elevation were observed in this compound recipients compared to those receiving indinavir .
  • Dosing: Recommended dosing is one tablet twice daily.

Potential Applications Against SARS-CoV-2

Recent studies have explored this compound's potential against SARS-CoV-2 using in silico methods. Molecular docking studies indicate that this compound exhibits strong binding affinities to several critical proteins involved in the virus's lifecycle, including:

  • Spike glycoprotein
  • Transmembrane serine protease 2
  • RNA-dependent RNA polymerase
  • Main protease
  • Human angiotensin-converting enzyme 2
  • Furin

The binding energy values obtained from these studies suggest that this compound could effectively inhibit these targets, particularly furin, which had the lowest binding energy of -12.04 kcal/mol .

Binding Affinities Summary:

Target ProteinBinding Energy (kcal/mol)
Furin-12.04
Human ACE-2-9.71
Main Protease (Mpro)-8.79
RNA-dependent RNA Polymerase (RdRp)-7.32
Spike Glycoprotein-7.09
Transmembrane Serine Protease 2-7.08

These findings indicate that this compound may be a promising candidate for further development as an antiviral agent against COVID-19.

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate this compound's safety and efficacy:

  • HIV Treatment Study:
    • Participants: Treatment-naïve individuals with viral loads above 10,000 copies/ml.
    • Results: After 48 weeks, around 70% of participants on this compound achieved a viral load below 400 copies/ml .
  • In Silico Studies on SARS-CoV-2:
    • Methodology: Molecular docking simulations were performed to predict binding interactions between this compound and various SARS-CoV-2 proteins.
    • Conclusion: this compound showed significant binding affinities, suggesting potential as a therapeutic option against COVID-19 .

Safety and Side Effects

While this compound has shown promise in clinical settings, safety concerns were raised during its development due to QT prolongation observed in animal studies. However, subsequent human trials indicated no significant differences in QT scores compared to other treatments . Monitoring for adverse effects such as neutropenia was also emphasized.

作用機序

モゼナビルは、HIVプロテアーゼ阻害剤として作用することで効果を発揮します。これは、高い親和性でHIVプロテアーゼ酵素に結合し、酵素がGag-Polポリタンパク質を切断することを防ぎます。 この阻害は、ウイルスの成熟を阻害し、非感染性にする . 関与する分子標的には、HIVプロテアーゼ酵素が含まれ、影響を受ける経路は、ウイルス複製と成熟に関連するものです。

類似化合物との比較

モゼナビルは、リトナビルやインジナビルなどの他のHIVプロテアーゼ阻害剤に似ています。環状尿素とアミノベンゼン部分の存在など、独自の構造的特徴があります。 これらの特徴は、HIVプロテアーゼ酵素に対する高い結合親和性と特異性に貢献します . 他の類似化合物には、サキニビルやネルフィナビルなどがあり、これらもHIVプロテアーゼ阻害剤として作用しますが、化学構造と結合親和性が異なります .

生物活性

Mozenavir (formerly known as DMP-450) is a protease inhibitor that has garnered attention for its potential therapeutic applications against both HIV and SARS-CoV-2. This article explores the biological activity of this compound, focusing on its mechanisms of action, binding affinities, and clinical implications based on recent studies.

This compound functions primarily as an inhibitor of viral proteases, which are essential for viral replication. By inhibiting these enzymes, this compound disrupts the processing of viral proteins, thereby impairing the virus's ability to replicate and infect host cells.

Key Targets

  • HIV Protease : this compound has shown efficacy against HIV by inhibiting the viral protease, which is crucial for the maturation of infectious virions.
  • SARS-CoV-2 Targets : Recent studies have identified this compound as a potential inhibitor for several key proteins involved in SARS-CoV-2 replication:
    • Spike (S) glycoprotein
    • Main protease (Mpro)
    • RNA-dependent RNA polymerase (RdRp)
    • Furin

Molecular Docking Studies

Molecular docking studies have been instrumental in elucidating the binding affinities of this compound to various viral targets. The following table summarizes the binding energies observed during these studies:

Target Protein Binding Energy (kcal/mol) Interactions
Furin-12.045 Hydrogen bonds
Mpro-8.792 Hydrogen bonds
RdRp-7.32No Hydrogen bonds

These results indicate that this compound exhibits a strong affinity for furin, suggesting it may effectively inhibit this target in SARS-CoV-2 .

HIV Treatment

In clinical trials, this compound was compared with indinavir in treatment-naïve individuals with high viral loads. Key findings include:

  • After 48 weeks, approximately 70% of participants in both groups had viral loads below 400 copies/ml .
  • This compound demonstrated a lower incidence of cholesterol elevation compared to indinavir, with less than 20% of this compound recipients experiencing this side effect .

SARS-CoV-2 Research

Recent studies have highlighted this compound's potential against SARS-CoV-2:

  • In silico predictions indicated that this compound could effectively bind to critical viral proteins, outperforming other reference drugs in terms of binding energy .
  • The drug's ability to inhibit furin suggests a novel approach to preventing the cleavage of the spike protein, which is essential for viral entry into host cells .

Side Effects and Safety Profile

While this compound has shown promise as an antiviral agent, concerns regarding its safety profile remain. Early studies indicated a potential link to QT prolongation; however, subsequent investigations reported no significant differences in QT intervals between this compound and indinavir recipients . Further research is needed to fully understand the long-term safety implications.

特性

CAS番号

174391-92-5

分子式

C33H36N4O3

分子量

536.7 g/mol

IUPAC名

(4R,5S,6S,7R)-1,3-bis[(3-aminophenyl)methyl]-4,7-dibenzyl-5,6-dihydroxy-1,3-diazepan-2-one

InChI

InChI=1S/C33H36N4O3/c34-27-15-7-13-25(17-27)21-36-29(19-23-9-3-1-4-10-23)31(38)32(39)30(20-24-11-5-2-6-12-24)37(33(36)40)22-26-14-8-16-28(35)18-26/h1-18,29-32,38-39H,19-22,34-35H2/t29-,30-,31+,32+/m1/s1

InChIキー

KYRSNWPSSXSNEP-ZRTHHSRSSA-N

SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

異性体SMILES

C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

正規SMILES

C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)N)CC4=CC(=CC=C4)N)CC5=CC=CC=C5)O)O

外観

Solid powder

Key on ui other cas no.

174391-92-5

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>3 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Mozenavir;  DMP-450;  DMP 450;  DMP450; 

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mozenavir
Reactant of Route 2
Reactant of Route 2
Mozenavir
Reactant of Route 3
Reactant of Route 3
Mozenavir
Reactant of Route 4
Reactant of Route 4
Mozenavir
Reactant of Route 5
Mozenavir
Reactant of Route 6
Mozenavir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。